molecular formula C27H29NO5 B11659739 N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide

N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B11659739
M. Wt: 447.5 g/mol
InChI Key: WBPFARVYPLNFMT-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-Benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling and subsequent acetamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced aromatic rings or nitro groups.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring and methoxyphenyl groups contribute to its potential pharmacological activities, while the acetamide moiety enhances its stability and solubility.

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C27H29NO5/c1-19(29)28(17-20-8-11-22(30-2)12-9-20)15-14-23(24-6-4-5-7-25(24)31-3)21-10-13-26-27(16-21)33-18-32-26/h4-13,16,23H,14-15,17-18H2,1-3H3

InChI Key

WBPFARVYPLNFMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3OC)CC4=CC=C(C=C4)OC

Origin of Product

United States

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